An In-depth Technical Guide to the Molecular Structure of 1-allylcyclohexanecarbaldehyde
An In-depth Technical Guide to the Molecular Structure of 1-allylcyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-allylcyclohexanecarbaldehyde is a versatile organic compound characterized by a cyclohexane ring bearing both an allyl and a formyl (aldehyde) group on the same carbon atom. This unique structural arrangement of a quaternary center substituted with reactive functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, including its stereochemical and conformational aspects, detailed spectroscopic characterization, plausible synthetic routes, and potential applications in drug discovery and development. By synthesizing established chemical principles with data from analogous structures, this document aims to serve as a valuable resource for researchers working with this and related molecular scaffolds.
Introduction: The Significance of Substituted Cyclohexanes in Medicinal Chemistry
The cyclohexane ring is a prevalent scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its three-dimensional, non-planar structure allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and binding to biological targets. The introduction of substituents, such as the allyl and carbaldehyde moieties in 1-allylcyclohexanecarbaldehyde, provides key reactive handles for further molecular elaboration and the exploration of chemical space in drug discovery programs. The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, while the terminal alkene of the allyl group is amenable to numerous transformations, making this molecule a valuable building block for the synthesis of complex molecular architectures.
Molecular Structure and Stereochemistry
The systematic IUPAC name for this compound is 1-allylcyclohexanecarbaldehyde. Its molecular formula is C₁₀H₁₆O, with a corresponding molecular weight of 152.23 g/mol . The core of the molecule is a cyclohexane ring, which is known to exist predominantly in a chair conformation to minimize angular and torsional strain.[1][2]
Conformational Analysis
The single carbon atom bearing both the allyl and the formyl groups is a quaternary, sp³-hybridized center. Due to the energetic preference for bulky groups to occupy the equatorial position to avoid 1,3-diaxial interactions, the conformational equilibrium of substituted cyclohexanes is a critical consideration.[3][4] For 1-allylcyclohexanecarbaldehyde, the two chair conformations resulting from ring flipping are non-equivalent.
Caption: Conformational equilibrium of 1-allylcyclohexanecarbaldehyde.
Synthesis of 1-allylcyclohexanecarbaldehyde
While a specific, detailed experimental protocol for the synthesis of 1-allylcyclohexanecarbaldehyde is not prominently available in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. One such approach involves the α-alkylation of a cyclohexanecarbaldehyde derivative or a related precursor.
Proposed Synthetic Pathway: Alkylation of a Precursor
A common method for the introduction of an allyl group at the α-position of a carbonyl compound is through the reaction of an enolate with an allyl halide.
Experimental Protocol (Hypothetical):
-
Enolate Formation: To a solution of cyclohexanecarbaldehyde in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the corresponding enolate.
-
Alkylation: Allyl bromide is then added to the reaction mixture. The enolate attacks the allyl bromide in an Sₙ2 fashion, forming the carbon-carbon bond at the quaternary center.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-allylcyclohexanecarbaldehyde.
Caption: Proposed synthesis of 1-allylcyclohexanecarbaldehyde.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-allylcyclohexanecarbaldehyde would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of aliphatic protons in the cyclohexane ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehydic H | 9.5 - 10.0 | Singlet | Characteristic downfield shift for an aldehyde proton. |
| Vinylic H (CH=CH₂) | 5.6 - 5.9 | Multiplet | The internal proton of the allyl group. |
| Vinylic H (CH=CH ₂) | 4.9 - 5.2 | Multiplet | The two terminal protons of the allyl group. |
| Allylic CH₂ | 2.2 - 2.5 | Multiplet | Protons adjacent to the double bond. |
| Cyclohexane H's | 1.0 - 2.0 | Multiplet | Complex overlapping signals for the cyclohexane ring protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C | 200 - 205 |
| Quaternary C | 45 - 55 |
| Vinylic C H=CH₂ | 130 - 135 |
| Vinylic CH=C H₂ | 115 - 120 |
| Allylic C H₂ | 35 - 45 |
| Cyclohexane C's | 20 - 40 |
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying the key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1720 - 1740 | Strong |
| C-H (aldehyde) | 2720 and 2820 | Medium (often two peaks) |
| C=C (alkene) | 1640 - 1650 | Medium |
| =C-H (alkene) | 3070 - 3090 | Medium |
| C-H (alkane) | 2850 - 2960 | Strong |
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the formyl group (M-29) and the allyl group (M-41). Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for aldehydes.[5][6]
Reactivity and Potential Applications in Drug Development
The dual functionality of 1-allylcyclohexanecarbaldehyde makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like Tollens' reagent or potassium permanganate.[7]
-
Reduction: Reduction with agents such as sodium borohydride would yield the corresponding primary alcohol.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.[8][9]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a new alkene.[10][11][12][13]
-
Multicomponent Reactions (MCRs): Aldehydes are common components in MCRs, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[14][15][16][17] This is a particularly attractive strategy in drug discovery for generating libraries of diverse compounds for screening.
Reactions of the Allyl Group
-
Hydroboration-Oxidation: This two-step reaction sequence can convert the terminal alkene into a primary alcohol.
-
Epoxidation: The double bond can be epoxidized using peroxy acids.
-
Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds.
The combination of these reactive sites allows for a modular approach to the synthesis of novel compounds. For instance, the aldehyde could be used as a key component in a multicomponent reaction to build a heterocyclic core, while the allyl group could be further functionalized to introduce additional diversity or to attach the molecule to a larger scaffold.
Caption: Reactivity map of 1-allylcyclohexanecarbaldehyde.
Conclusion
1-allylcyclohexanecarbaldehyde represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its three-dimensional cyclohexane core, coupled with the reactive aldehyde and allyl functionalities, offers numerous opportunities for the creation of diverse and complex molecular architectures. While direct experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous compounds. For researchers in drug discovery, this molecule serves as an excellent starting point for the development of novel therapeutic agents.
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